2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide: is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of Aromatic Substituents: The aromatic substituents, such as the 3,4,5-trimethoxyphenyl and 5-chloro-2-methylphenyl groups, are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the aromatic acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring and aromatic substituents suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure suggests it could have activity against certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or inhibit the activity of natural substrates. The aromatic substituents may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound features a similar triazole ring and aromatic substituents but differs in the presence of a thiazole ring and naphthyl group.
Ethyl acetoacetate: Although structurally different, ethyl acetoacetate is another versatile intermediate in organic synthesis, often used in similar types of reactions.
Uniqueness
The uniqueness of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide lies in its combination of a triazole ring, sulfanyl group, and multiple aromatic substituents. This combination provides a unique set of chemical properties and potential bioactivities that distinguish it from other compounds.
Properties
Molecular Formula |
C20H22ClN5O4S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-5-6-13(21)9-14(11)23-17(27)10-31-20-25-24-19(26(20)22)12-7-15(28-2)18(30-4)16(8-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
KMEWMQJSDLBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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